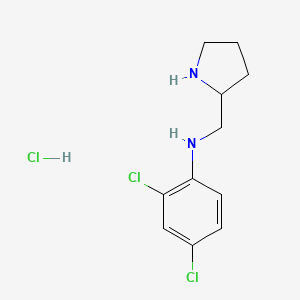

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

Description

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a substituted aniline derivative characterized by two chlorine atoms at the 2- and 4-positions of the aromatic ring and a pyrrolidin-2-ylmethyl group attached to the aniline nitrogen. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in medicinal chemistry and materials science.

The compound’s molecular formula is inferred as C₁₁H₁₃Cl₂N₂·HCl, with a molecular weight of 279.61 g/mol. Its physicochemical properties (e.g., solubility, melting point) are likely comparable to related hydrochlorides, such as 2-nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride (MW: 257.72 g/mol) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYCPMPCRSFIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

Cyclization Reactions: The pyrrolidine group can participate in cyclization reactions to form more complex structures .

Scientific Research Applications

Basic Information

- Molecular Formula : C11H15Cl3N2

- Molar Mass : 281.61 g/mol

- Synonyms : 2,4-Dichloro-n-(pyrrolidin-2-ylmethyl)aniline, HCl

Structure

The compound features a dichloro-substituted aniline moiety linked to a pyrrolidine group, providing it with specific reactivity and biological activity.

Medicinal Chemistry

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has shown promise in the development of pharmaceutical agents. It is particularly noted for its role as a potential inhibitor of specific biological pathways involved in disease processes.

Case Study: IKK Inhibition

A study highlighted its use as an inhibitor of IκB kinase (IKK), which is crucial in the NF-kB signaling pathway associated with inflammation and cancer. The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent for treating malignancies where the NF-kB pathway is dysregulated .

Agricultural Science

In agricultural research, this compound is being investigated for its herbicidal properties. Its structural characteristics allow it to interact effectively with plant growth regulators, potentially leading to the development of new herbicides that target specific weeds while minimizing damage to crops.

Research Findings

Research indicates that derivatives of this compound can modulate plant hormone pathways, thereby affecting growth and development. This could lead to the formulation of selective herbicides that reduce reliance on broad-spectrum chemicals .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Polymer Development

Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial uses .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Chlorinated Aniline Derivatives

- 4-Chloro-N-(2-pyridyl)aniline (C₁₁H₉ClN₂): This compound features a pyridyl group instead of a pyrrolidinylmethyl chain.

- N-(2-Aminoethyl)-2,4-dichloro-N-[substituted phenyl]benzamide hydrochlorides (e.g., Compounds 16 and 19): These derivatives share the 2,4-dichloroaniline core but incorporate a benzamide linker and aminoethyl side chain. Their molecular weights (~435 g/mol) are higher due to the benzamide group. Biological testing against Trypanosoma brucei demonstrates potent inhibitory activity (IC₅₀ < 1 µM), suggesting that the dichloro substitution pattern is critical for targeting parasitic enzymes .

Nitro-Substituted Analogs

- 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride (C₁₁H₁₆ClN₃O₂):

Replacing the chlorine atoms with a nitro group increases electron-withdrawing effects, altering reactivity and solubility. The nitro group may enhance metabolic stability but could reduce bioavailability compared to chloro substituents .

Variations in the Amine Side Chain

Pyrrolidinylmethyl vs. Piperidinylmethyl

- 2-(Piperidin-4-yl)aniline dihydrochloride (C₁₁H₁₈Cl₂N₂):

The piperidine ring introduces a six-membered cyclic amine, offering distinct conformational flexibility and basicity compared to the five-membered pyrrolidine. This structural difference may influence binding affinity in receptor-targeted applications .

Aminoethyl vs. Pyrrolidinylmethyl

- N-(2-Aminoethyl)-2,4-dichlorobenzamide derivatives: The aminoethyl side chain enables stronger hydrogen-bonding interactions with biological targets, as evidenced by their high anti-trypanosomal activity. In contrast, the pyrrolidinylmethyl group in the target compound may prioritize lipophilicity, affecting membrane permeability .

Salt Forms and Physicochemical Properties

Key Observations :

- Dihydrochloride salts (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride) exhibit higher solubility than monohydrochlorides due to additional protonation sites .

- The benzamide linker in and compounds increases molecular weight but improves target engagement through hydrogen bonding .

Biological Activity

2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, with the CAS number 1177352-12-3, is a compound characterized by its unique molecular structure, which includes two chlorine atoms at the 2 and 4 positions of the aniline ring and a pyrrolidin-2-ylmethyl group. Its molecular formula is C11H15Cl3N2, and it has a molar mass of 281.61 g/mol. This compound is gaining attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. It has been shown to modulate various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and signal transduction. The compound's ability to bind to specific molecular targets suggests potential applications in drug development.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various pathogens. For instance, preliminary studies have demonstrated its efficacy in inhibiting the growth of certain protozoan parasites such as Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and leishmaniasis, respectively. In assays designed to evaluate antiparasitic activity, the compound displayed sub-micromolar potency, indicating a high level of effectiveness against these pathogens .

Case Studies

- Antiparasitic Activity : A study conducted on the antiparasitic effects of various compounds highlighted that this compound showed promising results in vitro against T. cruzi. The compound exhibited an IC50 value in the low micromolar range, suggesting that it could be a lead candidate for further drug development targeting Chagas disease .

- Cytotoxicity Assessment : In assessing cytotoxic effects on human cell lines (e.g., MRC5), it was observed that while the compound demonstrated potent antiparasitic activity, it also required careful evaluation for potential cytotoxic effects. The selectivity index (SI) was calculated to determine the safety profile of the compound relative to its efficacy against parasites .

Comparative Biological Activity Table

| Compound | Target Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | T. cruzi | 0.12 | High |

| Other Compounds (e.g., Quinazoline derivatives) | L. donovani | Varies (0.10 - 1.3) | Moderate |

Synthesis and Applications

The synthesis of this compound typically involves reacting 2,4-dichloroaniline with pyrrolidine under controlled conditions. This compound serves as an intermediate in the synthesis of various organic compounds and has potential applications in medicinal chemistry as a precursor for developing new drugs targeting parasitic infections .

Future Directions

Ongoing research aims to optimize the structure of this compound to enhance its biological activity while minimizing cytotoxicity. Structure-activity relationship (SAR) studies are crucial for identifying modifications that could improve efficacy against specific targets while maintaining safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride?

Methodological Answer: The synthesis typically involves sequential coupling and protection/deprotection steps. For example:

- React 2,4-dichloroaniline with pyrrolidin-2-ylmethanol via reductive amination or nucleophilic substitution to form the secondary amine.

- Protect the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps .

- Perform acid-catalyzed cleavage of the Boc group, followed by salt formation with HCl to yield the hydrochloride.

- Purify via reversed-phase HPLC (as in ), using gradients of acetonitrile/water with 0.1% trifluoroacetic acid.

Key Parameters :

| Step | Reagents/Conditions | Yield (Typical) |

|---|---|---|

| Coupling | DCC, DMAP, CH₂Cl₂ | 60-75% |

| Deprotection | HCl/dioxane | >90% |

| Purification | HPLC (C18 column) | >95% purity |

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

- Grow single crystals via slow evaporation in methanol/water.

- Collect diffraction data on a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares on F²) .

- Validate geometry with PLATON ; hydrogen bonds analyzed using PARST .

Example Crystallographic Data (from analogous compounds):

| Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| a, b, c (Å) | 15.51, 7.55, 17.68 |

| β (°) | 106.3 |

| R₁ (I > 2σ(I)) | 0.045 |

Q. What are the solubility properties of this compound, and how do pH conditions affect its stability?

Methodological Answer:

- The hydrochloride salt enhances water solubility compared to the free base. Solubility data for similar aniline hydrochlorides:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 10-15 |

| Methanol | >50 |

| DMSO | >100 |

| (Based on and ) |

- Stability: Protonation of the aniline nitrogen at acidic pH (e.g., <4) prevents oxidation. At neutral/basic pH, deprotonation may lead to precipitation or degradation .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps; ligand choice (e.g., XPhos) impacts turnover .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Boc deprotection.

- Stoichiometry : Use 1.2 equivalents of pyrrolidin-2-ylmethanol to drive reductive amination to completion.

- Analytical Monitoring : Track reaction progress via in situ FTIR or LC-MS to identify intermediates/byproducts .

Q. What crystallographic strategies address challenges like twinning or disorder in this compound?

Methodological Answer:

- For twinned crystals, use SHELXL 's TWIN/BASF commands to refine twin laws and scale factors .

- For disorder: Apply ISOR and DELU restraints to thermal parameters; split occupancy for overlapping atoms (e.g., chloride ions).

- High-resolution data (d-spacing <0.8 Å) improves refinement; collect at 100 K to reduce thermal motion .

Q. How are synthetic impurities identified and quantified in this compound?

Methodological Answer:

- HPLC-UV/HRMS : Use a C18 column (gradient: 5→95% MeCN in H₂O + 0.1% formic acid) coupled to high-resolution mass spectrometry.

- Reference Standards : Compare retention times/MS spectra with known impurities (e.g., unreacted aniline or over-alkylated byproducts) .

- NMR Quantification : Integrate ¹H NMR peaks for residual solvents (e.g., DMSO-d₆) or diastereomers (if applicable) .

Q. What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against target enzymes (e.g., Trypanosoma brucei inhibitors) using fluorescence-based assays (IC₅₀ determination) .

- Cell Viability : Treat cultured cells (e.g., HEK293) with 1–100 μM compound; measure ATP levels via luminescence (CellTiter-Glo®).

- Solubility in Assay Buffers : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation; confirm stability via LC-MS post-assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.